molecular formula C6H9NS B12518206 2-Azabicyclo[2.2.1]heptane-3-thione CAS No. 653603-15-7

2-Azabicyclo[2.2.1]heptane-3-thione

Cat. No.: B12518206
CAS No.: 653603-15-7
M. Wt: 127.21 g/mol
InChI Key: FVRSFOCASMKKEG-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptane-3-thione is a bicyclic compound containing a nitrogen atom and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane-3-thione can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-3-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to form addition products .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include m-chloroperoxybenzoic acid (MCPBA) for epoxidation reactions and other electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions include epoxides and polyfunctionalized bicyclic systems. For instance, reaction with MCPBA yields epoxides as the major product .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-thione involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane-3-thione can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane. Both compounds contain a nitrogen atom in a bicyclic structure, but they differ in the size and arrangement of their rings . The unique structure of this compound gives it distinct chemical and biological properties that make it valuable for specific applications.

List of Similar Compounds

Properties

CAS No.

653603-15-7

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

2-azabicyclo[2.2.1]heptane-3-thione

InChI

InChI=1S/C6H9NS/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)

InChI Key

FVRSFOCASMKKEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=S)N2

Origin of Product

United States

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